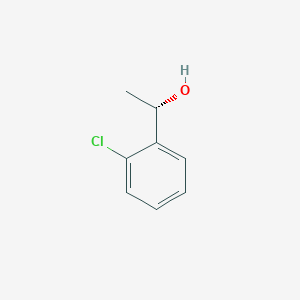
(S)-1-(2-氯苯基)乙醇
描述
“(S)-1-(2-chlorophenyl)ethanol” is an organic compound. It has been mentioned in the context of a copper(I)-catalyzed intramolecular cyclization reaction .
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, a copper(I)-catalyzed intramolecular cyclization reaction of 2-(2′-chlorophenyl)ethanol to give 2,3-dihydrobenzofuran has been described . Another related compound, (S)-2-(2-Chlorophenyl)oxirane, has been synthesized using D-glucose in aqueous phosphate buffer and ethanol at 30°C, pH=8, for 5 hours .Chemical Reactions Analysis
A copper(I)-catalyzed intramolecular cyclization reaction of 2-(2′-chlorophenyl)ethanol to give 2,3-dihydrobenzofuran has been reported .科学研究应用
生物催化生产
(S)-1-(2-氯苯基)乙醇是合成各种药物产品的关键中间体。已经开发了高效的利用微生物进行生物催化生产的方法。例如,真菌交替产生变形菌Alternaria alternata已被有效地用于将2-氯苯乙酮不对称还原为(S)-1-(2-氯苯基)乙醇,实现了高转化率和光学纯度 (Kurbanoğlu等,2009)。同样,表达特定基因的大肠杆菌细胞已被用于对邻氯苯乙酮进行生物还原,产率高且光学纯度高,对于波罗样激酶1抑制剂,一类新型化疗药物至关重要(Eixelsberger et al., 2013)。
合成方法
已经探索了几种合成方法用于生产(S)-1-(2-氯苯基)乙醇及其衍生物。例如,使用地曲霉Geotrichum candidum的丙酮粉末还原酮类化合物,结果是合成了一类重要药物的关键中间体的不对称合成前体(Hamada et al., 2001)。此外,报道了通过酯化和还原过程从2-(4-氯苯基)乙酸合成2-(4-氯苯基)乙醇,实现了高产率(Yang Lirong, 2007)。
过程优化
优化用于合成(S)-1-(2-氯苯基)乙醇的生物过程已成为提高效率和产率的焦点。这包括优化底物供应和产物去除,克服传质限制,增强催化剂的活性和稳定性 (Schmölzer等,2012)。
催化去氯化
研究还探讨了对1-(2-氯苯基)乙醇进行催化去氯化和解毒,强调环境问题和在废水处理中的潜在应用。该过程涉及将1-(2-氯苯基)乙醇转化为一种毒性较小的形式,同时解决其对废水处理中生物过程的影响(Zhou et al., 2010)。
分子结构研究
已对(S)-1-(2-氯苯基)乙醇的分子结构和配位性质进行了研究,包括其与金属配合物的相互作用,这对于理解其在各种化学反应中的行为至关重要(Dubarle-Offner et al., 2012)。
属性
IUPAC Name |
(1S)-1-(2-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUBOVLGCYUYFX-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426434 | |
| Record name | (S)-1-(2-chlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-chlorophenyl)ethanol | |
CAS RN |
131864-71-6 | |
| Record name | (S)-1-(2-chlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-(2-chlorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



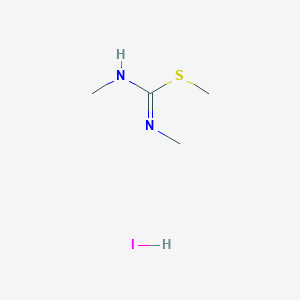
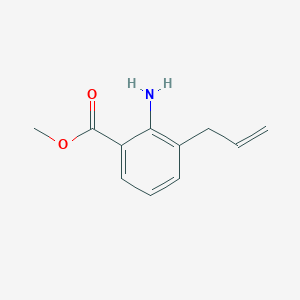
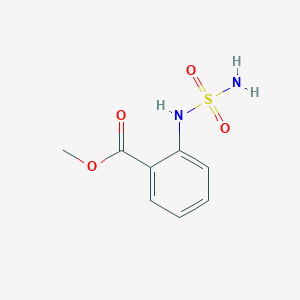
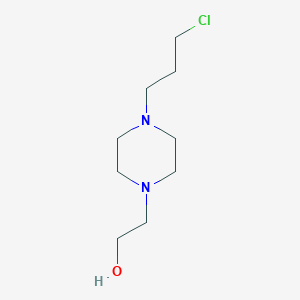
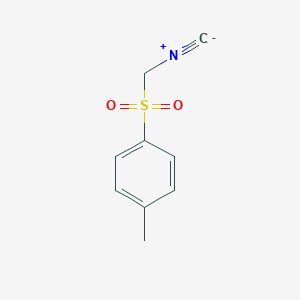
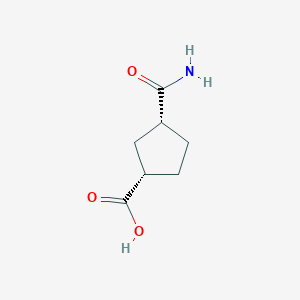
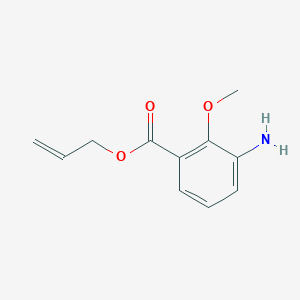
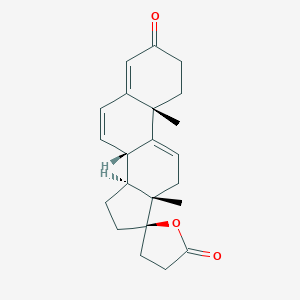
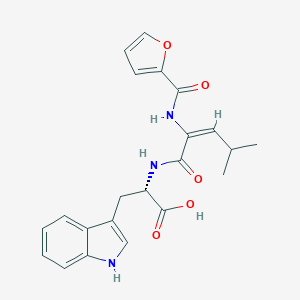

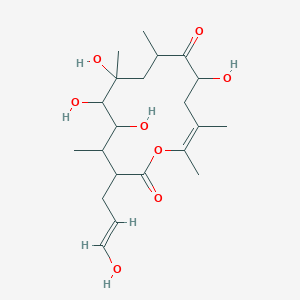
![2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B139376.png)